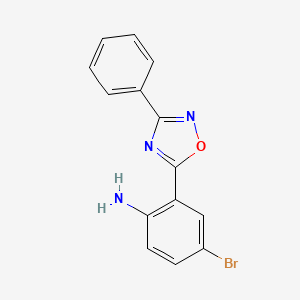
4-Bromo-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Cat. No. B8400674
M. Wt: 316.15 g/mol
InChI Key: OQVAMIOBNJJWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05104991
Procedure details


48 g of benzonitrile and 3 g of an anionic surfactant (sodium salt of sulfonated N,N-dibutyloleamide) were dispersed in 150 ml of water at room temperature in the course of an hour. 39.2 g of hydroxylammonium sulfate were added, followed by 27 g of sodium carbonate added a little at a time. The reaction was heated to 90° C., stirred at that temperature for five hours and then cooled back to 60° C. 112 g of 5-bromoisatoic anhydride was then added, and the mixture was again heated to 90° C. After two hours' stirring at that temperature, the product was filtered off with suction, washed and redispersed in 1200 ml of water. The pH was adjusted to 10.5-11.0 with 50% strength by weight sodium hydroxide solution, the mixture was stirred at that temperature for one hour and then filtered with suction. The filter residue was washed with water and dried, leaving 110 g of 4-bromo-2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in a very finely divided crystal form.




[Compound]
Name
sulfonated N,N-dibutyloleamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[Na].S([O-])([O-])(=O)=O.O[NH3+:8].O[NH3+].C(=O)([O-])[O-].[Na+].[Na+].[Br:17][C:18]1[CH:29]=[C:22]2[C:23]([O:25]C(=O)[NH:27][C:21]2=[CH:20][CH:19]=1)=O.[C:30](#[N:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1>O>[Br:17][C:18]1[CH:19]=[CH:20][C:21]([NH2:27])=[C:22]([C:23]2[O:25][N:8]=[C:30]([C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=3)[N:37]=2)[CH:29]=1 |f:1.2.3,4.5.6,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39.2 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]
|
Step Two
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
112 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
[Compound]
|
Name
|
sulfonated N,N-dibutyloleamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)#N
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at that temperature for five hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added a little at a time
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled back to 60° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was again heated to 90° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After two hours' stirring at that temperature
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
redispersed in 1200 ml of water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at that temperature for one hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter residue was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(N)C=C1)C1=NC(=NO1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 110 g | |
| YIELD: CALCULATEDPERCENTYIELD | 145.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
